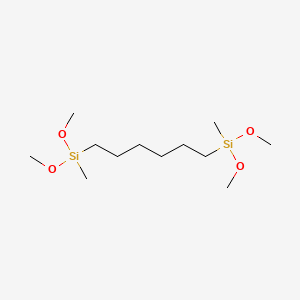

1,6-Bis(methyldimethoxysilyl)hexane

Description

Significance of Organosilicon Compounds in Materials Science

Organosilicon compounds are fundamental to modern materials science due to their unique combination of organic and inorganic characteristics. The silicon-carbon bond is highly stable, and the silicon atom can also form strong, flexible siloxane bonds (Si-O-Si) upon hydrolysis and condensation. This dual reactivity allows organosilanes to act as molecular bridges between dissimilar materials, such as inorganic fillers and organic polymer matrices.

Their application leads to materials with enhanced properties, including improved thermal and oxidative stability, increased mechanical strength, better adhesion, and greater hydrophobicity. These compounds are integral to the production of a wide array of products, from sealants, adhesives, and coatings to advanced composites, electronic components, and precursors for ceramics. shinetsusilicones.combiosynth.comchemicalbook.com The ability to tailor the organic substituents on the silicon atom provides a pathway to fine-tune the properties of the final material for specific and demanding applications. biosynth.com

Classification and Structural Features of Bis-functional Silanes

Silanes can be broadly classified based on the number and type of functional groups attached to the silicon atom. Bis-functional silanes, also known as dipodal or bis-silanes, are a significant subclass characterized by the presence of two silicon atoms within a single molecule, typically separated by an organic bridging group. amazonaws.comnih.gov

The general structure of a bis-alkoxysilane can be represented as (R'O)₃Si-R-Si(OR')₃. In the case of 1,6-Bis(methyldimethoxysilyl)hexane , the structure is more specific. It features a flexible hexane (B92381) chain (-C₆H₁₂-) as the organic bridge (R group). This bridge connects two methyldimethoxysilyl groups [-Si(CH₃)(OCH₃)₂]. Each silicon atom is bonded to one methyl group (an organic, non-hydrolyzable group) and two methoxy (B1213986) groups (-OCH₃), which are hydrolyzable.

This "dipodal" structure with two reactive silicon centers allows the molecule to form two distinct points of attachment to an inorganic substrate or to cross-link extensively into a polymer network. nih.gov The presence of the non-hydrolyzable methyl group on the silicon atom modifies the reactivity and the properties of the resulting polymer network compared to its tris-alkoxy counterparts.

Research Trajectories and Scope for this compound

Research into bis-silanes like this compound is driven by the need for more flexible and robust hybrid materials. While much of the published research has focused on the closely related compound, 1,6-Bis(trimethoxysilyl)hexane (B1329931), the principles and potential applications are analogous. The primary area of investigation for these molecules is their use as precursors for organic-inorganic hybrid materials.

Studies have explored how incorporating flexible bridging groups, such as the hexane chain, into silica (B1680970) networks can enhance the mechanical properties of materials like aerogels. For instance, research on the trimethoxy analogue has shown that its inclusion can significantly reduce shrinkage and improve the elastic recovery of silica aerogels after compression. cymitquimica.com The trajectory for this compound follows this path, with its potential scope including the development of tougher coatings, more resilient composites, and functionalized surfaces where a degree of flexibility is required.

Contextualizing this compound within Bridged Polysilsesquioxane Chemistry

Bridged polysilsesquioxanes (BPS) are a class of highly cross-linked hybrid materials with the general formula [O₁.₅Si-R-SiO₁.₅]ₙ. glpbio.com They are synthesized through the sol-gel polymerization (hydrolysis and condensation) of bis-functional silane (B1218182) monomers. The organic bridging group (R) is evenly distributed at a molecular level throughout the inorganic siloxane (Si-O-Si) network. glpbio.com

This compound is a textbook precursor for forming a specific type of BPS. The hydrolysis of its four methoxy groups creates reactive silanol (B1196071) (Si-OH) functionalities. These silanols then undergo condensation reactions with each other to build the cross-linked polysilsesquioxane network. The resulting material can be described as a silica-like network where the inorganic structure is internally "plasticized" or made more flexible by the covalently bonded hexane bridges. The presence of the terminal methyl groups on the silicon atoms would also modify the final network structure and surface properties, typically increasing hydrophobicity. A study on the gelation of related hexane-bridged monomers demonstrated their utility in forming xerogels with tailored porosity.

Data Tables

Table 1: Chemical and Physical Properties of this compound (and its close analogue for comparison)

| Property | Value for this compound | Value for 1,6-Bis(trimethoxysilyl)hexane |

| CAS Number | 14799-65-6 | 87135-01-1 |

| Molecular Formula | C₁₀H₂₆O₄Si₂ | C₁₂H₃₀O₆Si₂ |

| Molecular Weight | 266.48 g/mol | 326.53 g/mol |

| Appearance | Data not widely available | Colorless to pale yellow liquid |

| Boiling Point | Data not widely available | ~294 °C |

| Density | Data not widely available | ~1.02 g/cm³ |

Note: Due to the limited availability of specific experimental data for this compound, data for the extensively studied analogue 1,6-Bis(trimethoxysilyl)hexane is provided for comparative context. shinetsusilicones.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

191917-78-9 |

|---|---|

Molecular Formula |

C12H30O4Si2 |

Molecular Weight |

294.53 g/mol |

IUPAC Name |

6-[dimethoxy(methyl)silyl]hexyl-dimethoxy-methylsilane |

InChI |

InChI=1S/C12H30O4Si2/c1-13-17(5,14-2)11-9-7-8-10-12-18(6,15-3)16-4/h7-12H2,1-6H3 |

InChI Key |

PFGDZDUDTMKJHK-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](C)(CCCCCC[Si](C)(OC)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1,6 Bis Methyldimethoxysilyl Hexane

Precursor Selection and Stoichiometry

The successful synthesis of 1,6-Bis(methyldimethoxysilyl)hexane is fundamentally dependent on the appropriate choice of starting materials and their molar ratios.

For the widely employed hydrosilylation pathway, the key precursors are a hexane-based diene and a hydridosilane. The most common diene precursor is 1,5-hexadiene (B165246) , which possesses two terminal double bonds amenable to hydrosilylation. The silicon-containing precursor is methyldimethoxysilane (B100820) (HSiMe(OMe)₂) . Stoichiometrically, a molar ratio of at least two equivalents of the silane (B1218182) to one equivalent of the diene is required to ensure the silylation of both double bonds. In practice, a slight excess of the silane is often used to drive the reaction to completion.

In Grignard-based syntheses, the precursors are a dihaloalkane and a silyl (B83357) halide or alkoxide. A typical approach involves the formation of a di-Grignard reagent from 1,6-dihalohexane , such as 1,6-dibromohexane (B150918) or 1,6-dichlorohexane, by reacting it with magnesium metal. This di-Grignard reagent, BrMg(CH₂)₆MgBr, is then reacted with two or more equivalents of a silyl electrophile like methyldimethoxychlorosilane (Me(MeO)₂SiCl) . Maintaining the correct stoichiometric balance is crucial to prevent the formation of mono-silylated byproducts and to maximize the yield of the desired bis-silylated product.

Common Reaction Pathways for Bis-alkoxysilanes

The formation of this compound can be accomplished through several well-established reaction pathways in organosilicon chemistry.

Hydrosilylation Reactions

Hydrosilylation is a dominant method for the synthesis of this compound. This reaction involves the addition of the Si-H bond of methyldimethoxysilane across the carbon-carbon double bonds of 1,5-hexadiene. The reaction is typically catalyzed by transition metal complexes, most notably those based on platinum. nih.govwikipedia.org The general scheme for this reaction is as follows:

CH₂=CH(CH₂)₂CH=CH₂ + 2 HSiMe(OMe)₂ → (MeO)₂MeSi(CH₂)₆SiMe(OMe)₂

The anti-Markovnikov addition is the major product, where the silicon atom attaches to the terminal carbon of the double bond, leading to the desired linear bis-silylhexane structure. wikipedia.org Catalysts like Karstedt's catalyst and Speier's catalyst are highly effective for this transformation. nih.govwikipedia.org Recent research has also explored the use of cobalt catalysts for the hydrosilylation of 1,5-hexadiene, which can offer high yields and selectivity under solvent-free conditions. acs.org

| Catalyst Type | Precursors | Key Features |

| Platinum-based (e.g., Karstedt's) | 1,5-Hexadiene, Methyldimethoxysilane | High activity, common industrial choice. nih.govwikipedia.org |

| Cobalt-based | 1,5-Hexadiene, Phenylsilane (as model) | Excellent functional group tolerance, can be performed solvent-free. acs.org |

| Rhodium-based | Alkynes, Alkoxysilanes (general) | High regio- and stereoselectivity for alkyne hydrosilylation. |

Grignard-Based Synthetic Routes

The Grignard reaction provides a classic and versatile method for forming silicon-carbon bonds. In the context of synthesizing this compound, this route involves the preparation of a di-Grignard reagent from a 1,6-dihalohexane. This organometallic intermediate is then reacted with an appropriate methyldimethoxysilane derivative.

The general two-step process is:

X(CH₂)₆X + 2 Mg → XMg(CH₂)₆MgX (where X = Cl, Br)

XMg(CH₂)₆MgX + 2 ClSiMe(OMe)₂ → (MeO)₂MeSi(CH₂)₆SiMe(OMe)₂ + 2 MgXCl

This method offers a direct way to construct the carbon-silicon framework. However, the preparation and handling of Grignard reagents require anhydrous conditions to prevent their decomposition. The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is critical for the stability and reactivity of the Grignard reagent.

Reaction Conditions and Catalysis

The efficiency and outcome of the synthesis of this compound are highly dependent on the specific reaction conditions and the choice of catalyst.

Solvent Systems and Their Influence on Reaction Kinetics

The solvent plays a crucial role in the synthesis of bis-alkoxysilanes, influencing reaction rates, selectivity, and catalyst stability. In hydrosilylation reactions, a range of solvents can be used, from non-polar hydrocarbons like hexane (B92381) and toluene (B28343) to more polar ethers like tetrahydrofuran (THF).

Studies on platinum-catalyzed hydrosilylation have shown that solvent polarity can impact the reaction kinetics. For instance, in the hydrosilylation of dienes, THF has been observed to lead to faster reaction rates compared to non-polar solvents like hexane. However, the choice of solvent can also influence side reactions. Some catalysts exhibit excellent performance under solvent-free conditions, which is advantageous from both an economic and environmental perspective. acs.org

For Grignard-based syntheses, the solvent is not merely a medium but an integral part of the reaction, as etheric solvents like THF and diethyl ether are essential for stabilizing the Grignard reagent. The choice between these can affect the reagent's reactivity.

| Reaction Pathway | Solvent | Influence on Kinetics |

| Hydrosilylation | Toluene | Common non-polar solvent, generally provides good results. |

| Hydrosilylation | Tetrahydrofuran (THF) | Can lead to increased reaction rates compared to non-polar solvents. |

| Hydrosilylation | Hexane | A non-polar option, may result in slower kinetics than THF. |

| Hydrosilylation | Solvent-Free | Increasingly preferred for efficiency and sustainability; demonstrated with cobalt catalysts. acs.org |

| Grignard Reaction | Diethyl Ether / THF | Essential for stabilization and formation of the Grignard reagent. |

Temperature and Pressure Optimization in Synthesis

The temperature and pressure at which the hydrosilylation is conducted are critical parameters that significantly influence the reaction rate, selectivity, and the potential for side reactions.

For platinum-catalyzed hydrosilylations, such as those employing Karstedt's catalyst, the reaction can be initiated at temperatures ranging from ambient to elevated levels. matthey.com A typical temperature range for the hydrosilylation of dienes is between 20°C and 200°C. matthey.comwikipedia.org Lower temperatures are often preferred to minimize side reactions, such as the isomerization of the double bond in the starting diene. However, higher temperatures can lead to faster reaction rates.

The reaction is typically carried out at atmospheric pressure. The use of elevated pressure is generally not required for the hydrosilylation of alkenes and dienes and may increase the risk of unwanted side reactions. The optimization of temperature is therefore a more critical factor in achieving a high yield of this compound.

A systematic approach to optimizing the reaction temperature would involve conducting the reaction at various temperatures and monitoring the product formation and impurity profile over time. Below is a hypothetical data table illustrating the effect of temperature on the synthesis of this compound based on typical outcomes for similar reactions.

| Reaction Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Key Observations |

|---|

Catalytic Systems for Enhanced Efficiency

The choice of catalyst is paramount for the efficient synthesis of this compound. Platinum-based catalysts are the most widely used due to their high activity. wikipedia.orgmdpi.com

Karstedt's catalyst , a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane, is a highly effective and common choice for hydrosilylation reactions. matthey.compsu.edu It is known for its high activity at low concentrations and its solubility in common organic solvents. Other platinum catalysts, such as Speier's catalyst (hexachloroplatinic acid), have also been employed, though they may require higher reaction temperatures. wikipedia.org

While platinum catalysts are highly efficient, research into more cost-effective alternatives based on other transition metals like rhodium, nickel, and cobalt is ongoing. nih.gov However, for laboratory-scale synthesis where high purity and yield are the primary goals, platinum catalysts remain the standard. The efficiency of different catalytic systems can be compared based on their turnover number (TON) and turnover frequency (TOF).

Below is a comparative table of common catalyst types used in hydrosilylation reactions.

| Catalyst Type | Common Examples | Typical Loading (ppm of metal) | Advantages | Disadvantages |

| Platinum(0) | Karstedt's Catalyst | 1-20 | High activity at low temperatures, high yield. matthey.com | High cost. |

| Platinum(IV) | Speier's Catalyst (H₂PtCl₆) | 50-100 | Readily available. | Often requires higher temperatures, potential for side reactions. wikipedia.org |

| Rhodium(I) | Wilkinson's Catalyst | 100-500 | Can offer different selectivity. | Generally less active than platinum for simple alkene hydrosilylation. |

| Nickel(II) | Ni(acac)₂ | >1000 | Lower cost. nih.gov | Lower activity and selectivity compared to platinum. nih.gov |

Synthetic Yield and Purity Management in Research Scale

At the research scale, achieving high yield and purity of this compound is crucial for its subsequent use. The primary synthetic challenge is to ensure the double addition of methyldimethoxysilane to both ends of the 1,5-hexadiene molecule without significant formation of mono-adducts or other byproducts.

To maximize the yield of the desired bis-adduct, a slight excess of the diene or silane may be used, depending on the relative ease of separation of the unreacted starting materials from the product. The reaction is typically monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the extent of conversion.

Purification of the crude product is most commonly achieved by fractional distillation under reduced pressure. This method is effective in separating the higher-boiling this compound from lower-boiling starting materials and any mono-adduct that may have formed. The purity of the final product can be assessed by GC and NMR.

A typical laboratory procedure would involve the slow addition of methyldimethoxysilane to a solution of 1,5-hexadiene and the catalyst in a suitable solvent like toluene. The reaction mixture is then stirred at a controlled temperature until complete conversion is observed. The solvent is removed in vacuo, and the residue is purified by distillation.

| Parameter | Typical Value/Method | Rationale |

| Molar Ratio (Diene:Silane) | 1:2.1 | A slight excess of the silane can drive the reaction to completion. |

| Catalyst Loading (Karstedt's) | 10-20 ppm Pt | Sufficient for high catalytic activity while being cost-effective. matthey.com |

| Reaction Monitoring | GC, ¹H NMR | To track the disappearance of starting materials and the formation of the product. |

| Purification Method | Fractional distillation under vacuum | To separate the product from volatile impurities and byproducts. |

| Purity Assessment | GC, ¹H NMR, ¹³C NMR | To confirm the structure and purity of the final compound. |

Considerations for Scalable Laboratory Synthesis

Scaling up the synthesis of this compound from a research scale (milligrams to grams) to a larger laboratory scale (tens to hundreds of grams) requires careful consideration of several factors to maintain safety, efficiency, and product quality.

One of the primary considerations is heat management . The hydrosilylation reaction is exothermic, and on a larger scale, the heat generated can lead to a rapid increase in temperature. This can be hazardous and can also promote side reactions. Therefore, efficient stirring and external cooling are necessary to maintain the optimal reaction temperature. The rate of addition of the silane to the diene may also need to be carefully controlled to manage the exotherm.

Mixing becomes more critical on a larger scale to ensure a homogeneous reaction mixture, especially with the low catalyst concentrations typically used. Inadequate mixing can lead to localized "hot spots" and a non-uniform product distribution.

The work-up and purification steps also need to be adapted for larger quantities. Distillation of larger volumes requires appropriate equipment, and the efficiency of the separation may be different compared to a small-scale distillation. Safety precautions, such as performing the distillation under a stable vacuum and behind a safety shield, are paramount.

Finally, the handling of materials on a larger scale requires more stringent safety protocols. The flammability of the solvent and starting materials, as well as the reactivity of the silane, must be taken into account. The synthesis should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Advanced Spectroscopic and Analytical Characterization Techniques for 1,6 Bis Methyldimethoxysilyl Hexane and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of 1,6-Bis(methyldimethoxysilyl)hexane, offering atomic-level information about the hydrogen, carbon, and silicon environments within the molecule.

Proton NMR (¹H NMR) for Organic Moiety Analysis

Proton NMR (¹H NMR) spectroscopy is utilized to identify and map the hydrogen atoms within the organic portions of the this compound molecule. The spectrum provides information on the chemical environment of the protons, their connectivity, and the relative number of protons in each environment.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the hexane (B92381) backbone, the methyl groups attached to the silicon atoms, and the methoxy (B1213986) groups.

Hexane Backbone Protons: The protons of the central hexane chain will exhibit signals in the typical alkane region of the spectrum. Due to the symmetry of the molecule, the methylene groups of the hexane chain will show characteristic multiplets. The protons on the carbons alpha to the silicon atoms (C1 and C6) are expected to be slightly deshielded compared to the other methylene groups.

Si-Methyl Protons: The methyl groups directly bonded to the silicon atoms will produce a sharp singlet. The chemical shift of this signal is influenced by the electronegativity of the silicon and the attached oxygen atoms.

Methoxy Protons: The protons of the four methoxy groups will also give rise to a sharp singlet, typically at a different chemical shift than the Si-methyl protons due to the direct attachment to oxygen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-CH ₃ | ~0.1 | Singlet | 6H |

| Si-CH ₂- | ~0.5 - 0.7 | Multiplet | 4H |

| -CH₂-CH ₂-CH₂- | ~1.3 | Multiplet | 4H |

| -CH₂-CH ₂-CH₂- | ~1.4 | Multiplet | 4H |

| Si-O-CH ₃ | ~3.5 | Singlet | 12H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal in the spectrum, allowing for the confirmation of the carbon backbone structure.

Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show four distinct signals: one for the methyl carbons attached to silicon, one for the methoxy carbons, and two for the three pairs of equivalent methylene carbons in the hexane chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Si-C H₃ | ~ -5 to 0 |

| Si-C H₂- | ~15 - 20 |

| -CH₂-C H₂-CH₂- | ~23 - 25 |

| -CH₂-C H₂-CH₂- | ~32 - 34 |

| Si-O-C H₃ | ~50 - 52 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Silicon-29 NMR (²⁹Si NMR) for Silane (B1218182) Connectivity and Hydrolysis/Condensation States

Silicon-29 NMR (²⁹Si NMR) is a powerful and specific technique for probing the environment of the silicon atoms. It is particularly valuable for studying the hydrolysis and subsequent condensation of this compound, as the chemical shift of the ²⁹Si nucleus is highly sensitive to the number of siloxane (Si-O-Si) bonds formed.

In the unhydrolyzed state, a single resonance is expected for the two equivalent silicon atoms. Upon hydrolysis of the methoxy groups to silanols (Si-OH) and subsequent condensation to form siloxane bridges, new peaks will appear in the ²⁹Si NMR spectrum. The notation Tⁿ and Dⁿ is often used to describe the connectivity of silicon atoms in these systems, where 'T' denotes a trifunctional silicon atom (as in R-Si(OR')₃) and 'D' denotes a difunctional silicon atom (as in R₂Si(OR')₂). For this compound, the silicon is part of a D-type structure (R(CH₃)Si(OCH₃)₂). The superscript 'n' indicates the number of siloxane bonds to that silicon atom.

D⁰: Represents the unreacted silicon atom in this compound.

D¹: Represents a silicon atom that has formed one siloxane bond.

D²: Represents a silicon atom that has formed two siloxane bonds, indicating a more condensed state.

The chemical shifts for these species move to more negative values as the degree of condensation increases.

Table 3: Typical ²⁹Si NMR Chemical Shift Ranges for Different Condensation States

| Species | Structure | Predicted Chemical Shift (δ, ppm) |

| D⁰ | R(CH₃)Si(OCH₃)₂ | ~ -5 to -25 |

| D¹ | R(CH₃)Si(OCH₃)(OSi) | ~ -30 to -50 |

| D² | R(CH₃)Si(OSi)₂ | ~ -55 to -75 |

Note: These are general ranges and the exact chemical shifts will depend on the specific structure of the condensed oligomers and polymers.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Identification

FTIR spectroscopy is a rapid and sensitive technique for identifying the key functional groups in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.

The FTIR spectrum of this compound will be dominated by absorptions from the C-H bonds of the hexane and methyl groups, the Si-O-C bonds of the methoxy groups, and the Si-C bonds. Upon hydrolysis and condensation, the disappearance of Si-O-CH₃ bands and the appearance of broad Si-O-H (silanol) and strong Si-O-Si (siloxane) bands can be monitored.

Table 4: Characteristic FTIR Absorption Bands for this compound and its Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretching | 2850 - 2960 |

| C-H (alkane) | Bending | 1375 - 1470 |

| Si-O-C | Asymmetric Stretching | 1080 - 1100 |

| Si-O-C | Symmetric Stretching | ~820 - 850 |

| Si-CH₃ | Symmetric Deformation (Umbrella) | ~1260 |

| Si-CH₃ | Rocking | ~780 - 800 |

| Si-O-H (silanol) | Stretching (broad) | 3200 - 3700 |

| Si-O-Si (siloxane) | Asymmetric Stretching (broad, strong) | 1000 - 1100 |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. While FTIR is based on the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is that water is a weak Raman scatterer, making it well-suited for studying hydrolysis reactions in aqueous environments.

The Raman spectrum of this compound will show characteristic bands for the C-H, Si-C, and Si-O-C vibrations. The symmetric vibrations, which are often weak in FTIR, can be strong in Raman spectra. The Si-O-Si symmetric stretch, which is a key indicator of condensation, typically gives a strong Raman signal.

Table 5: Expected Raman Shifts for this compound and its Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretching | 2850 - 2960 |

| Si-CH₃ | Symmetric Stretching | ~690 - 710 |

| Si-O-C | Stretching | ~600 - 640 |

| Si-O-Si (siloxane) | Symmetric Stretching | ~490 - 550 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for the characterization of this compound and its derivatives, providing critical information on molecular weight, elemental composition, and structural integrity. Advanced MS techniques are indispensable for confirming the identity of synthesized compounds and for analyzing complex mixtures.

High-Resolution Mass Spectrometry for Molecular Weight and Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This capability is crucial for verifying the successful synthesis of the target molecule and for identifying potential impurities. chemrxiv.org

Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with analyzers like Time-of-Flight (TOF) or Orbitrap, are employed. For organosilicon compounds, soft ionization methods are often preferred to minimize fragmentation and preserve the molecular ion. nih.gov The experimentally determined mass is compared against the theoretical mass calculated from the isotopic composition of the elements in the molecular formula (C12H30O4Si2). A minimal mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct molecular formula and, by extension, the purity of the sample. chemrxiv.org

Unexpected peaks or adducts can sometimes be observed. For instance, gas-phase reactions with trace amounts of water within the mass spectrometer can lead to the formation of water adducts or hydroxyl group attacks on the precursor ion, which must be accounted for during spectral interpretation. wiley.com

| Parameter | Value |

|---|---|

| Molecular Formula | C12H30O4Si2 |

| Theoretical Monoisotopic Mass (Da) | 294.1683 |

| Ion Adduct (Example) | [M+H]+ |

| Theoretical m/z for [M+H]+ | 295.1756 |

| Observed m/z (Hypothetical) | 295.1751 |

| Mass Error (ppm) | -1.7 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound and identifying any volatile byproducts or residual starting materials. nih.govresearchgate.net In this method, the sample is vaporized and separated based on boiling point and polarity on a capillary GC column before entering the mass spectrometer for detection and identification. wiley.comdss.go.th

The mass spectrometer ionizes the eluted compounds, typically using Electron Ionization (EI), which generates a reproducible fragmentation pattern. This pattern serves as a molecular "fingerprint" that can be compared against spectral libraries for positive identification of known impurities. The identity of the GC peaks is confirmed using mass spectrometry. nih.govresearchgate.netdss.go.th Common volatile impurities in syntheses of this type might include residual solvents (e.g., heptane), unreacted precursors, or side-products from incomplete reactions. researchgate.netdss.go.th For organosilanes, characteristic fragmentation pathways often involve the cleavage of Si-C and Si-O bonds. However, analysts must be aware of potential complications, as unexpected gas-phase reactions within the MS detector can sometimes complicate spectral interpretation. wiley.com

| Retention Time (min) | Compound Identity | Key m/z Fragments | Purity Contribution (%) |

|---|---|---|---|

| 5.8 | Heptane (Solvent) | 43, 57, 71, 100 | 0.1 |

| 12.4 | Methyldimethoxysilane (B100820) (Precursor) | 105, 91, 75 | 0.3 |

| 18.2 | This compound | 279, 147, 119, 89 | 99.5 |

| 20.1 | Higher boiling oligomer | >294 | 0.1 |

X-ray Diffraction (XRD) for Crystalline Derivatives and Network Structures

While this compound is a liquid at room temperature, X-ray Diffraction (XRD) is an indispensable tool for characterizing its solid-state derivatives and the polymeric networks it forms upon hydrolysis and condensation. thermofisher.comintertek.com When this silane is used as a crosslinking agent or a precursor for organic-inorganic hybrid materials, the resulting solid material can exhibit varying degrees of crystallinity, which profoundly impacts its physical and mechanical properties. thermofisher.comintertek.comresearchgate.net

XRD analysis provides detailed information about the atomic and molecular arrangement within a material. icdd.com For polymers derived from this compound, XRD patterns can distinguish between amorphous and crystalline regions. youtube.com

Amorphous Structures: Produce broad, diffuse halos in the XRD pattern, indicating a lack of long-range atomic order. icdd.comyoutube.com

Crystalline Structures: Generate sharp, well-defined diffraction peaks at specific angles (2θ). The position and intensity of these peaks are dictated by the crystal lattice structure, according to Bragg's Law. intertek.comicdd.com

By analyzing the XRD pattern, researchers can determine key parameters such as the degree of crystallinity, identify different crystalline phases (polymorphism), and measure molecular orientation in processed materials like fibers and films. thermofisher.comintertek.com This information is critical for understanding how synthesis and processing conditions affect the final structure and properties of the material. intertek.com

| Diffraction Pattern Feature | Interpretation | Implication for Material Properties |

|---|---|---|

| Sharp peaks at specific 2θ angles | Presence of ordered, crystalline domains. | Increased rigidity, higher melting point, reduced solvent permeability. thermofisher.com |

| Broad, diffuse halo | Presence of disordered, amorphous regions. youtube.com | Increased flexibility, softness, and pliability. thermofisher.com |

| Ratio of crystalline peak area to total area | Degree of crystallinity. | Quantifies the balance between rigid and flexible domains, defining overall mechanical performance. youtube.com |

Chromatographic Methods for Purity and Composition Analysis

Chromatographic techniques are fundamental for separating and quantifying the components of a mixture. For this compound, both gas and liquid chromatography serve distinct but complementary roles in ensuring its purity and analyzing its reaction products.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly with a Flame Ionization Detector (FID), is the primary method for determining the purity of volatile organosilane compounds like this compound. nih.govresearchgate.netdss.go.th The technique is highly effective at separating compounds with different boiling points and polarities. A sample's purity is typically assessed by comparing the area of the main peak corresponding to the target compound against the total area of all peaks in the chromatogram. libretexts.org

A high-purity sample will show one predominant peak, while the presence of multiple peaks indicates impurities such as residual solvents, starting materials, or side-products. libretexts.org By running known standards, GC can also be used to definitively identify and quantify specific components in a mixture. libretexts.org The development of a robust GC method involves optimizing parameters such as the column type (e.g., a non-polar TG-5 SILMS column), temperature program, and carrier gas flow rate to achieve optimal separation of all relevant components. wiley.com

| Peak No. | Retention Time (min) | Component | Area (%) |

|---|---|---|---|

| 1 | 3.5 | Methanol (B129727) | 0.05 |

| 2 | 18.2 | This compound | 99.80 |

| 3 | 19.5 | Unknown Impurity 1 | 0.10 |

| 4 | 20.1 | Unknown Impurity 2 | 0.05 |

| Total | - | - | 100.00 |

High-Performance Liquid Chromatography (HPLC)

While GC is ideal for the volatile monomer, High-Performance Liquid Chromatography (HPLC) is better suited for the analysis of non-volatile or thermally sensitive derivatives of this compound. This includes oligomers, polymers, or products resulting from its hydrolysis and condensation reactions. researchgate.net

Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase, is a powerful technique for separating such compounds based on their hydrophobicity. researchgate.net For instance, as the silane hydrolyzes and condenses to form siloxane oligomers, the molecular weight and polarity change, allowing for separation via HPLC. Another relevant technique is Gel Permeation Chromatography (GPC), a subset of size-exclusion HPLC, which separates molecules based on their size in solution and is particularly useful for characterizing the molecular weight distribution of polymeric materials derived from the title compound. researchgate.net

| Retention Time (min) | Potential Component | Separation Principle |

|---|---|---|

| 4.1 | Hydrolyzed Monomer (Silanetriol derivative) | Higher polarity, elutes earlier. |

| 9.5 | Dimer | Intermediate polarity and size. |

| 15.3 | Trimer/Low-MW Oligomers | Lower polarity, elutes later. |

| 22.0 | Unreacted this compound | Lowest polarity, strongest retention. |

Microscopic and Surface Analysis Techniques for Derived Materials

The characterization of materials derived from this compound, such as hybrid organic-inorganic polymers and coatings, relies on a suite of advanced microscopic and surface analysis techniques. These methods provide critical insights into the material's morphology, the dispersion of nanoscale structures, and surface topography, which are essential for understanding and optimizing their performance.

Scanning Electron Microscopy (SEM) for Morphology and Surface Topography

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at the micro- and nanoscale. In the context of materials derived from this compound, which are often created through sol-gel processes, SEM is instrumental in assessing the homogeneity, integrity, and surface features of the resulting films, coatings, or bulk materials.

The principle of SEM involves scanning a focused beam of electrons across the sample's surface. The interactions between the electrons and the sample generate various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image. Secondary electrons provide high-resolution topographical information, revealing features such as surface texture, porosity, and the presence of cracks or defects. Backscattered electrons, being sensitive to variations in atomic number, can offer compositional contrast, helping to distinguish between different phases within the material.

For hybrid materials synthesized using this compound, SEM analysis is crucial for confirming the formation of a continuous and uniform coating. For instance, in the development of protective coatings on metallic substrates, SEM images can verify that the sol-gel film is free from microcracks and delamination, which are critical for effective corrosion protection. The magnification capabilities of SEM allow for the examination of the material's cross-section, providing data on coating thickness and adhesion to the substrate.

In the case of porous materials or nanocomposites, SEM can reveal the pore structure and the dispersion of any embedded nanoparticles. While SEM is primarily a surface imaging technique, it provides the foundational understanding of the material's microstructure, which is complemented by other techniques like Transmission Electron Microscopy for internal structure analysis.

Representative SEM Findings for Hybrid Sol-Gel Coatings:

| Parameter | Observation | Significance |

| Surface Morphology | Homogeneous and crack-free surface | Indicates good film formation and integrity |

| Cross-Sectional Analysis | Uniform coating thickness of ~5 µm | Demonstrates control over the deposition process |

| Particle Dispersion | Even distribution of inorganic domains | Suggests good compatibility between organic and inorganic phases |

| Defects | Absence of significant voids or pinholes | Crucial for barrier properties and durability |

Transmission Electron Microscopy (TEM) for Nanoscale Structures

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of the internal nanoscale structure of materials. For polymers and hybrid materials derived from this compound, TEM is indispensable for visualizing the arrangement and size of the inorganic siloxane domains within the organic polymer matrix.

In TEM, a beam of electrons is transmitted through an ultra-thin specimen. The interaction of the electrons with the material as they pass through creates an image that is magnified and focused onto an imaging device. The contrast in the image is generated by the differential scattering of electrons by regions of varying electron density. This allows for the direct visualization of nanoscale features such as the size, shape, and distribution of inorganic nanoparticles or the phase separation in hybrid polymers.

The flexible hexane linker in this compound can influence the phase separation behavior and the morphology of the resulting polysilsesquioxane network. TEM can be used to study the degree of phase separation and the size of the silica-rich domains, which in turn affect the mechanical and thermal properties of the material. For nanocomposites where inorganic fillers are incorporated into a matrix derived from this silane, TEM can verify the dispersion of the fillers and their interaction with the matrix at the nanoscale.

Advanced TEM techniques, such as High-Resolution TEM (HRTEM), can even provide information on the crystalline structure of embedded nanoparticles. Furthermore, analytical techniques coupled with TEM, like Energy-Dispersive X-ray Spectroscopy (EDS), can provide elemental composition analysis of the nanoscale features observed.

Illustrative TEM Data for Hybrid Materials from Bis-Silane Precursors:

| Feature | Typical Size Range | Distribution | Implication for Material Properties |

| Inorganic Domains | 5-20 nm | Homogeneous | Enhanced mechanical strength and thermal stability |

| Phase Separation | Interconnected network structure | Good integration of organic and inorganic components | Improved toughness and flexibility |

| Nanoparticle Aggregates | < 50 nm | Minimal | Effective reinforcement and preservation of optical clarity |

Atomic Force Microscopy (AFM) for Surface Roughness and Domain Structures

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. It is particularly valuable for characterizing the surface of coatings and thin films derived from this compound, offering quantitative data on surface roughness and the visualization of domain structures at the nanoscale.

AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode. In tapping mode, the cantilever is oscillated near its resonance frequency, and changes in the oscillation amplitude or phase due to tip-sample interactions are used to map the surface topography.

For sol-gel coatings, surface roughness is a critical parameter that can influence properties such as wettability, adhesion, and optical clarity. AFM can provide precise measurements of the root-mean-square (RMS) roughness, allowing for the optimization of synthesis and deposition parameters to achieve desired surface characteristics.

In addition to topography, AFM can operate in different modes to probe other surface properties. Phase imaging, for example, is sensitive to variations in material properties like adhesion and viscoelasticity. This can be used to map out the distribution of organic and inorganic domains on the surface of hybrid materials, providing insights into the phase separation and surface composition that are complementary to the cross-sectional information obtained from TEM.

Representative AFM Surface Analysis of a Sol-Gel Film:

| Parameter | Value | Method | Significance |

| Root-Mean-Square (RMS) Roughness | 1.5 nm | Tapping Mode Topography | Indicates a very smooth and uniform surface |

| Peak-to-Valley Height | 12 nm | Tapping Mode Topography | Quantifies the maximum height variation on the surface |

| Domain Size (from Phase Imaging) | 20-50 nm | Phase Imaging | Reveals the scale of phase separation at the surface |

| Surface Skewness | -0.2 | Statistical Analysis | Suggests a surface with predominantly valleys |

Chemical Reactivity and Transformation Pathways of 1,6 Bis Methyldimethoxysilyl Hexane

Hydrolysis and Condensation Mechanisms

Acid-Catalyzed Hydrolysis and Silanol (B1196071) Formation

Under acidic conditions, the hydrolysis of alkoxysilanes is initiated by the rapid protonation of an alkoxy oxygen atom, making it a better leaving group (methanol). unm.eduyoutube.comkhanacademy.org This protonation enhances the electrophilicity of the silicon atom, facilitating a nucleophilic attack by a water molecule. unm.edu The reaction proceeds via a transition state with a pentacoordinate silicon center. researchgate.net

The general mechanism can be described in two steps:

Protonation: An alkoxy group is protonated by a hydronium ion (H₃O⁺).

Nucleophilic Attack: A water molecule attacks the silicon atom, leading to the displacement of a protonated methanol (B129727) molecule and the formation of a silanol group.

This process can occur sequentially for all four methoxy (B1213986) groups of 1,6-bis(methyldimethoxysilyl)hexane. Acid catalysis typically leads to a rapid hydrolysis rate but a slower condensation rate. unm.edumdpi.com This kinetic behavior favors the formation of linear or weakly branched polymers because the silanol intermediates have time to extend into chains before extensive cross-linking occurs. unm.edu Research on 1,6-bis(diethoxymethylsilyl)hexane, a similar compound, has shown that acid-catalyzed hydrolysis leads to the formation of non-porous polysiloxane xerogels, which is consistent with the formation of dense, polymeric networks. osti.gov

Base-Catalyzed Hydrolysis and Siloxane Network Formation

In a basic medium, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. unm.edu This pathway does not require the initial protonation of the alkoxy group. The attack of the hydroxide ion forms a negatively charged, pentacoordinate silicon intermediate, which then expels a methoxide (B1231860) anion (CH₃O⁻) to form the silanol. The methoxide anion is subsequently protonated by water to form methanol.

The key features of base-catalyzed hydrolysis are:

The rate of hydrolysis is generally slower than under acidic conditions. gelest.com

The rate of condensation is significantly faster than the rate of hydrolysis. unm.edu

This kinetic profile, where condensation is fast, leads to the formation of more highly branched and compact, particle-like structures. unm.edu As silanols are formed, they are quickly consumed in condensation reactions with other silanols or unhydrolyzed alkoxy groups. This results in the growth of three-dimensional, highly cross-linked siloxane networks. For hexylene-bridged precursors, basic conditions have been shown to produce mesoporous materials with high surface areas, indicative of a network built from aggregated colloidal particles. osti.gov

Kinetics and Influencing Factors of Hydrolysis and Condensation

The rates of hydrolysis and condensation for alkoxysilanes are not simple constants but are influenced by a multitude of factors. tandfonline.comtandfonline.com The hydrolysis reaction is generally considered to be pseudo-first-order with respect to the alkoxysilane concentration. nih.gov

Several key factors control the reaction kinetics:

pH: This is the most critical factor. The rate of hydrolysis is minimal around neutral pH (pH 7) and is catalyzed by both acids and bases. unm.edu Condensation rates are also pH-dependent, with a minimum rate around pH 4 and increasing rates at both lower and higher pH values.

Water/Silane (B1218182) Ratio (r): An adequate amount of water is necessary for hydrolysis to proceed. Increasing the water content generally increases the hydrolysis rate up to a certain point, beyond which the limited solubility of the silane can become a factor. mdpi.com High water ratios under basic conditions tend to promote the formation of highly branched colloidal particles. unm.edu

Catalyst: The type and concentration of the acid or base catalyst directly impact the reaction rates. nih.gov

Solvent: The solvent can influence reaction rates by affecting the solubility of reactants and stabilizing transition states. For instance, alcoholic solvents can participate in esterification, which is the reverse of hydrolysis. tandfonline.comresearchgate.net

Temperature: Increasing the temperature generally accelerates both hydrolysis and condensation rates. dtic.mil

Steric and Inductive Effects: The organic groups attached to the silicon atom influence reactivity. The methyl group on the silicon in this compound has an electron-donating inductive effect, which can influence the reaction rates differently under acidic versus basic conditions. unm.edu The dimethoxy functionality hydrolyzes faster than tri- or tetra-alkoxy silanes under certain conditions due to reduced steric hindrance. gelest.com

Below is an interactive data table summarizing the influence of various factors on the hydrolysis and condensation of alkoxysilanes.

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Structure |

| Low pH (Acidic) | Fast | Slow | Linear or weakly branched polymers |

| High pH (Basic) | Slower than acidic | Fast | Highly branched, colloidal particles |

| Neutral pH (~7) | Very Slow | Slow | Slow gelation, incomplete reaction |

| High Water Ratio | Increases rate | Can increase rate | More complete hydrolysis, favors branched structures |

| High Temperature | Increases rate | Increases rate | Faster gelation |

| Non-polar Solvent | Decreases rate (solubility) | Decreases rate | - |

Polymerization and Crosslinking Reactions

Beyond simple hydrolysis and condensation, this compound serves as a monomer for creating more complex polymeric architectures through polycondensation and can be integrated into other polymer systems.

Polycondensation Reactions for Hybrid Polymer Networks

The primary polymerization pathway for this compound is hydrolytic polycondensation, often referred to as a sol-gel process. researchgate.net This reaction transforms the bifunctional monomer into a three-dimensional, cross-linked hybrid organic-inorganic network. ipme.rucfsilicones.com The resulting material, a hexylene-bridged polysiloxane, possesses properties from both its organic (flexible hexane (B92381) bridge) and inorganic (rigid siloxane backbone) components. osti.govcymitquimica.com

The process involves the hydrolysis of the methoxy groups to silanols, followed by intermolecular condensation reactions that form a growing polymer network. The functionality of four hydrolyzable groups per molecule allows for the formation of a highly cross-linked gel. osti.gov Such hybrid materials are known for their enhanced thermal stability and mechanical properties compared to purely organic polymers. cymitquimica.com These materials can be synthesized as gels, which can then be dried to form xerogels or aerogels. osti.gov The final properties of the network, such as porosity and surface area, are highly dependent on the reaction conditions (e.g., catalyst, solvent) used during the polycondensation process. osti.govipme.ru

Surface Functionalization and Coupling Reactions

This compound is a bifunctional organosilane that can act as a coupling agent to bridge inorganic substrates and organic polymers. Its ability to form durable bonds makes it a valuable component in the formulation of adhesives, sealants, and coatings, as well as in the surface treatment of fillers and nanoparticles.

The primary reaction pathway for the functionalization of hydroxyl-terminated substrates with this compound involves a two-step process: hydrolysis followed by condensation. In the presence of water, the methoxy groups on the silicon atoms are hydrolyzed to form silanol (Si-OH) groups, with the concurrent release of methanol. This hydrolysis can be catalyzed by acids or bases. nih.gov

The resulting silanol groups are highly reactive and readily condense with hydroxyl (-OH) groups present on the surface of various substrates, such as silica (B1680970), glass, and certain polymers. This condensation reaction forms stable siloxane (Si-O-Substrate) bonds, effectively grafting the hexane linker to the substrate. The bifunctional nature of the molecule allows it to form a bridge, with the second silyl (B83357) group available for further reactions, such as crosslinking with a polymer matrix.

The reaction with hydroxyl-terminated surfaces can be summarized as follows:

Hydrolysis: CH₃(OCH₃)₂Si-(CH₂)₆-Si(OCH₃)₂CH₃ + 4H₂O → HO(CH₃)(OH)Si-(CH₂)₆-Si(OH)(CH₃)OH + 4CH₃OH

Condensation: HO(CH₃)(OH)Si-(CH₂)₆-Si(OH)(CH₃)OH + Substrate-OH → Substrate-O-Si(OH)(CH₃)-(CH₂)₆-Si(OH)(CH₃)OH + H₂O

Further condensation reactions can lead to the formation of a crosslinked network on the substrate surface.

The table below summarizes findings on the reactivity of similar bis(alkoxysilyl)alkanes with hydroxyl-terminated substrates, which is expected to be analogous for this compound.

| Substrate | Silane | Reaction Conditions | Outcome |

| Silica Gel | 1,6-Bis(trimethoxysilyl)hexane (B1329931) (BTMSH) | Co-reactant in sol-gel process | Incorporation of flexible hexane links into the silica backbone, increasing the elasticity of the resulting aerogel. psu.edu |

| Amine-decorated silica network | 1,6-Bis(trimethoxysilyl)hexane (BTMSH) | Co-reactant with TMOS and APTES, followed by cross-linking with di-isocyanate | Alteration of the silica backbone to improve flexibility and elastic recovery of the aerogel. psu.edu |

| Cellulose (B213188) | Vinyltrimethoxysilane (analogous reactivity) | EtOH/H₂O mixture, pH 3.5 | Covalent grafting onto the cellulose surface via reaction with hydroxyl groups. nbinno.com |

This compound is effective in modifying the surface of various inorganic materials, particularly those with native oxide layers rich in hydroxyl groups. This includes materials like silica, alumina, titania, and zirconia. The covalent attachment of the silane to these surfaces can impart hydrophobicity, improve dispersion in polymer matrices, and enhance adhesion between the inorganic material and an organic coating.

The mechanism of covalent bond formation is consistent with the hydrolysis and condensation pathway described previously. The density and stability of the resulting silane layer depend on several factors, including the concentration of the silane, the reaction time and temperature, the amount of available water, and the nature of the inorganic surface. The bifunctional nature of this compound allows it to form a crosslinked siloxane network on the surface, providing a robust and durable modification.

Research on the closely related 1,6-bis(trimethoxysilyl)hexane demonstrates its utility as a surface modifier for inorganic materials. researchgate.net It is employed as a coupling agent and adhesion promoter in coatings and sealants, where it crosslinks with both organic and inorganic substrates. nih.gov

The following table presents data on the surface modification of inorganic materials using analogous alkoxysilanes.

| Inorganic Surface | Silane | Application | Key Finding |

| Nanoparticles | General alkoxysilanes | Surface modifier | Can be used to improve compatibility with polymer matrices and enhance dispersion. nih.gov |

| Silica | 1,6-Bis(trimethoxysilyl)hexane (BTMSH) | Coating applications | Forms a gel under certain conditions, indicating the formation of a crosslinked network. acs.org |

| Fumed nano-silica | Hydroxyl-terminated liquid rubber and a secondary amino-silane (analogous system) | Dielectric nanocomposites | Successful surface modification confirmed by FTIR, leading to good dispersibility in a polymer blend. nih.gov |

Catalytic Activity and Role in Chemical Transformations

Currently, there is limited direct evidence in the public domain of this compound itself acting as a catalyst. However, the broader class of bis(alkoxysilyl)alkanes can serve as precursors for the synthesis of catalytically active materials. For instance, they can be used to create structured porous materials, such as periodic mesoporous organosilicas (PMOs), where the bridging hexane group provides structural integrity and the silicon centers can be functionalized with catalytic sites.

While not a catalyst in the traditional sense, this compound plays a crucial role as a crosslinking agent in the formation of polymer networks. In this capacity, it facilitates chemical transformations by structuring the resulting material, which can influence its physical and chemical properties. For example, in the production of silica aerogels, the incorporation of flexible linkers like the hexane chain from 1,6-bis(trimethoxysilyl)hexane can significantly alter the mechanical properties of the final material. psu.edu

Derivatization and Further Functionalization Strategies

The primary pathway for the derivatization of this compound involves the hydrolysis of the methoxy groups to form reactive silanols. These silanols can then undergo a variety of condensation reactions with other molecules containing hydroxyl, alkoxide, or other suitable functional groups. This allows for the integration of the hexane-bridged silicon unit into larger molecular architectures.

Further functionalization can be achieved by utilizing the reactivity of the Si-C bond, although this is generally less facile than the hydrolysis of the Si-O-C bonds. Hydrosilylation reactions, where a Si-H bond is added across a double or triple bond, are a common method for functionalizing silanes. While this compound does not possess a Si-H bond, it can be synthesized via hydrosilylation. For instance, the synthesis of the related 1,6-bis(trimethoxysilyl)hexane often involves the platinum-catalyzed hydrosilylation of 1,5-hexadiene (B165246) with trimethoxysilane.

The hexane backbone itself is relatively inert to chemical modification under typical conditions for silane chemistry. However, it is conceivable that under more forcing conditions, radical or oxidative reactions could be used to introduce functionality along the alkyl chain, though this is not a common strategy for this class of compounds.

The table below outlines potential derivatization strategies based on the general reactivity of alkoxysilanes.

| Reaction Type | Reagent/Conditions | Potential Product | Application |

| Co-polymerization | With other alkoxysilanes (e.g., tetraethoxysilane) in a sol-gel process | Hybrid organic-inorganic polymer | Creation of materials with tailored mechanical and chemical properties. psu.edu |

| Surface-initiated polymerization | Grafting onto a substrate followed by initiation of polymerization from the surface | Polymer-grafted surface | Modification of surface properties such as wettability and biocompatibility. |

| Crosslinking of polymers | Incorporation into a polymer matrix containing reactive groups | Crosslinked polymer network | Improvement of mechanical strength, thermal stability, and chemical resistance. nih.gov |

Lack of Sufficient Data for "this compound" Applications in Advanced Materials

Following a comprehensive search for scientific literature and research findings, it has been determined that there is insufficient public-domain data available to generate a thorough and scientifically accurate article on the specific applications of This compound as requested in the provided outline.

The available research in these areas predominantly focuses on the closely related analogue, 1,6-Bis(trimethoxysilyl)hexane . Due to the strict requirement to focus solely on "this compound" and not introduce information outside the explicit scope, it is not possible to extrapolate findings from the trimethoxy- variant without compromising scientific accuracy and violating the core instructions of the request.

Therefore, the generation of an article that is both detailed and scientifically rigorous, adhering strictly to the provided outline for this compound, cannot be fulfilled at this time.

Applications in Advanced Materials Science and Engineering

Role as a Silane (B1218182) Coupling Agent and Adhesion Promoter

Surface Modification of Inorganic Fillers and Substrates

1,6-Bis(methyldimethoxysilyl)hexane serves as an effective surface modifying agent for a variety of inorganic fillers and substrates. Its bifunctional nature, featuring a hexyl chain and two methyldimethoxysilyl groups, allows it to act as a coupling agent, enhancing the compatibility and adhesion between inorganic materials and organic polymer matrices. The methoxy (B1213986) groups on the silicon atoms can be hydrolyzed to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic materials, such as silica (B1680970), alumina, and other mineral fillers, forming stable covalent Si-O-Inorganic bonds.

In the context of advanced materials, this compound is utilized in the formation of core-shell structured particles. For instance, it can be used to create a hydrophobic and chemically stable shell on inorganic core particles. This shell not only improves the particle's dispersion in a polymer but also protects the core from chemical attack, enhancing the durability of the final material. Research in the development of low-dielectric-constant films for semiconductor applications has explored the use of such core-shell particles, where the shell, formed from bis-silyl compounds like this compound, contributes to the material's mechanical strength and chemical stability.

Interactive Table: Effect of Surface Modification on Filler Properties

| Filler Property | Untreated Filler | Filler Treated with this compound |

| Surface Energy | High (Hydrophilic) | Low (Hydrophobic) |

| Dispersion in Non-polar Solvents | Poor | Good |

| Compatibility with Organic Polymers | Low | High |

| Tendency to Agglomerate | High | Low |

Application in Polymer Chemistry and Composite Reinforcement

Crosslinking Agent for Thermosetting Resins

This compound functions as a crosslinking agent, particularly in condensation-curing thermosetting resin systems like silicone elastomers. The methyldimethoxysilyl groups can undergo hydrolysis in the presence of moisture to form silanol groups. These silanols are reactive towards themselves and with other hydroxyl-containing polymers or surfaces, leading to the formation of a durable three-dimensional siloxane network (Si-O-Si).

This crosslinking ability is harnessed in the formulation of room-temperature-vulcanizing (RTV) silicone sealants and adhesives. In these systems, this compound can be incorporated into a polymer backbone or used as a separate crosslinking component. The flexible hexyl chain of the molecule imparts a degree of elasticity and toughness to the cured material, which is advantageous in applications requiring both adhesion and flexibility. Its inclusion in curable organopolysiloxane compositions is noted in patent literature for the development of protective agents and adhesives for electronic components.

Co-monomer in Advanced Polymer Architectures

While extensive research on this compound as a co-monomer is not widely published, its molecular structure makes it a candidate for incorporation into advanced polymer architectures, particularly hybrid organic-inorganic polymers. Through co-polycondensation reactions with other silane monomers or with organic monomers containing reactive groups, it can be integrated into the main chain or as a crosslinking unit in a polymer network.

The introduction of the flexible hexamethylene spacer and the reactive silyl (B83357) groups can be used to tailor the properties of the resulting polymer, such as its thermal stability, mechanical flexibility, and adhesive characteristics. For example, it could be copolymerized with other di- or tri-alkoxysilanes to create polysilsesquioxane-based materials with controlled porosity and mechanical properties.

Modifier for Organic Polymer Matrices

As a modifier for organic polymer matrices, this compound can be added to thermoplastic and thermosetting resins to enhance their performance. When blended into a polymer matrix, it can migrate to the interface between the polymer and any inorganic fillers present, acting in-situ as a coupling agent. This improves the stress transfer from the polymer matrix to the reinforcing filler, leading to enhanced mechanical properties such as tensile strength and modulus.

Furthermore, the hydrolysis and condensation of the silyl groups within the polymer matrix can lead to the formation of an interpenetrating network of polysiloxane, which can improve the thermal stability and flame retardancy of the organic polymer. The hydrophobic nature of the hexyl chain and the siloxane network can also reduce the water absorption of the composite material.

Utilization in Advanced Coatings and Thin Films

Development of Protective Coatings

This compound is a valuable component in the formulation of advanced protective coatings due to its ability to form a crosslinked, hydrophobic, and chemically resistant film. When applied to a substrate, the methyldimethoxysilyl groups hydrolyze and condense, forming a durable polysiloxane network that adheres well to various surfaces, including metals, glass, and ceramics.

This resulting thin film can provide a barrier against moisture, corrosive agents, and weathering. The long aliphatic hexane (B92381) chain contributes to the flexibility and hydrophobicity of the coating, repelling water and preventing it from reaching the substrate. Its use has been cited in the development of materials for low-dielectric-constant films, where it contributes to creating a porous film with high mechanical strength and chemical stability. These properties are critical for protecting sensitive electronic components. The ability of this compound to act as an adhesion promoter further enhances the longevity and performance of the protective coating.

Preparation of Functionalized Films

This compound is a suitable precursor for the formation of functionalized films and coatings through the sol-gel process. This method involves the hydrolysis of the methoxy groups to form silanol (Si-OH) groups, followed by their condensation to create a stable siloxane (Si-O-Si) network. d-nb.infomdpi.commdpi.com

The general reactions can be summarized as follows:

Hydrolysis: CH₃(OCH₃)₂Si-(CH₂)₆-Si(OCH₃)₂CH₃ + 4H₂O → CH₃(OH)₂Si-(CH₂)₆-Si(OH)₂CH₃ + 4CH₃OH

Condensation: n[CH₃(OH)₂Si-(CH₂)₆-Si(OH)₂CH₃] → [-O-Si(CH₃)(O)- (CH₂)₆-Si(CH₃)(O)-]ₙ + 2nH₂O

By controlling the reaction conditions (e.g., catalyst, water-to-silane ratio, solvent), the properties of the resulting film can be tailored. The flexible hexane bridge is incorporated into the siloxane network, which can enhance the film's elasticity and reduce internal stress compared to more rigid precursors. This makes it particularly useful for coating materials with different thermal expansion coefficients. researchgate.net

Functionalization can be achieved by co-condensing this compound with other organosilanes that possess desired functional groups (e.g., amino, epoxy, or vinyl groups). This allows for the creation of films with specific surface properties, such as improved adhesion, hydrophobicity, or reactivity for subsequent chemical modifications. The resulting films are organic-inorganic hybrids, combining the durability and thermal stability of a silica-like network with the functional versatility of organic chemistry. mdpi.comnih.gov

Table 1: Potential Properties of Films Derived from this compound

| Property | Influence of this compound | Rationale |

| Flexibility | Increased | The long, flexible hexane chain is integrated into the rigid siloxane backbone, reducing brittleness. |

| Hydrophobicity | Increased | The aliphatic hexane and methyl groups create a nonpolar surface, repelling water. |

| Adhesion | Can be tailored | Can act as a coupling agent between organic polymers and inorganic substrates. cymitquimica.com |

| Cross-link Density | Controllable | The bifunctional nature allows for the formation of a cross-linked network, with density managed by reaction conditions. |

Emerging Applications in Niche Technologies

The distinct properties of this compound position it as a candidate for several specialized, high-performance applications.

In Electronics and Semiconductor Devices (e.g., low-k dielectrics)

In the semiconductor industry, there is a continuous need for materials with a low dielectric constant (low-k) to serve as insulators between copper interconnects, thereby reducing signal delay and power consumption. A primary strategy for lowering the dielectric constant of silica-based materials is to introduce porosity or incorporate organic groups to decrease the material's density and polarizability.

Organosilicon precursors are widely used to deposit low-k films, typically known as organosilicate glasses (OSG) or SiCOH films. While direct studies on this compound for this application are not prominent, its structure is highly relevant. The flexible hexane bridge acts as an organic spacer within the silica matrix. This "bridged silsesquioxane" approach is a known method for creating materials with low dielectric constants. researchgate.net

The incorporation of the -(CH₂)₆- chain can lead to:

Lower Film Density: The aliphatic chain occupies volume, creating a less dense material compared to pure silica, which directly contributes to a lower dielectric constant.

Increased Free Volume: The flexible nature of the hexane bridge can create intrinsic microporosity within the material structure.

Hydrophobicity: The organic content helps to repel moisture, which is critical as water (with a high dielectric constant of ~80) can significantly degrade the performance of a low-k material.

Table 2: Comparison of Bridging Groups in Silsesquioxane Precursors for Low-k Materials

| Bridging Group (R in (R'O)₃Si-R-Si(OR')₃) | Expected Impact on Dielectric Constant (k) | Key Characteristics |

| Methylene (-CH₂-) | Moderate Reduction | Short, less flexible bridge. |

| Ethylene (B1197577) (-C₂H₄-) | Moderate to High Reduction | Common bridging group in low-k precursors. |

| Hexane (-C₆H₁₂-) | Potentially Significant Reduction | Long, flexible aliphatic chain increases free volume and lowers density. |

| Phenyl (-C₆H₄-) | Lower Reduction | Rigid, planar group; higher polarizability than aliphatic chains. |

In Optical Materials (e.g., high refractive index polymers)

High refractive index (RI) polymers are sought after for applications in lenses, optical adhesives, and encapsulants for light-emitting diodes (LEDs). Generally, a high refractive index is achieved by incorporating chemical moieties with high molar refraction, such as aromatic rings (phenyl, naphthyl), sulfur-containing groups, or heavy halogens. researchgate.netresearchgate.net

However, it can play a crucial role in the formulation of high-RI nanocomposites. In these materials, high-RI inorganic nanoparticles (e.g., TiO₂, ZrO₂) are dispersed within a polymer matrix. The challenge often lies in achieving a stable, transparent dispersion and good mechanical properties. rsc.org

In this context, this compound could be used as:

A cross-linking agent to form the polymer matrix that encapsulates the nanoparticles. Its siloxane network provides thermal stability and optical transparency.

A coupling agent , if functionalized, to improve the interface between the inorganic nanoparticles and the organic polymer matrix, preventing aggregation and reducing light scattering.

Therefore, while not a primary contributor to a high refractive index itself, it can serve as a critical component in the matrix of advanced optical composites.

In Energy Storage Systems (e.g., as additives in electrolytes)

The performance and safety of lithium-ion batteries are heavily dependent on the formation of a stable solid electrolyte interphase (SEI) on the surface of the electrodes, particularly the anode. The SEI is formed by the decomposition of electrolyte components during the initial charging cycles and should be ionically conductive but electronically insulating. nih.gov

Organosilicon compounds are being actively researched as electrolyte additives to improve the quality of the SEI. google.com Bifunctional silanes are particularly interesting because they can polymerize or cross-link on the electrode surface to form a more robust and flexible protective layer. researchgate.net

This compound possesses characteristics that make it a promising candidate for an SEI-forming additive:

Electrochemical Decomposition: The Si-O-C bonds are susceptible to reduction at the anode surface, initiating decomposition and polymerization.

Film Formation: Its bifunctional nature allows it to polymerize into a cross-linked network on the electrode surface.

Flexibility: The hexane bridge could create a more flexible SEI layer, better able to accommodate the volume changes of the anode during charging and discharging (especially for silicon-based anodes), thus improving cycle life. nih.gov

Chemical Stability: The resulting siloxane-based film can be more chemically and thermally stable than the SEI formed from conventional carbonate electrolytes.

While specific studies on this compound are limited, research on other silyl-based additives has shown they can lead to reduced battery resistance and improved high-temperature performance. google.comornl.gov The use of such additives is a key strategy for enabling next-generation, high-energy-density batteries. researchgate.netosti.gov

Theoretical and Computational Chemistry Studies of 1,6 Bis Methyldimethoxysilyl Hexane

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools to understand the intrinsic properties of 1,6-Bis(methyldimethoxysilyl)hexane. These methods can predict the molecule's three-dimensional structure, its dynamic behavior, and its electronic properties.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate a variety of electronic properties that are crucial for understanding its reactivity.

Detailed research findings from DFT calculations would typically include the determination of the molecule's ground-state geometry, bond lengths, and bond angles. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the susceptibility of the molecule to electrophilic attack. |

| LUMO Energy | 1.2 eV | Indicates the susceptibility of the molecule to nucleophilic attack. |

| HOMO-LUMO Gap | 9.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 1.5 D | Influences the molecule's solubility and its interaction with polar surfaces and solvents. |

| Mulliken Atomic Charges | Si: +1.2, O: -0.8, C(methyl): -0.4 | Provides insight into the charge distribution and helps to identify reactive sites. |

This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound were not found in the searched literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations are invaluable for understanding its conformational flexibility, which is largely dictated by the hexane (B92381) backbone and the rotational freedom of the methyldimethoxysilyl groups.

MD simulations can track the trajectory of each atom in the molecule over time, providing a detailed picture of its dynamic behavior. This allows for the exploration of the potential energy surface and the identification of the most stable conformers. The simulations can be performed in a vacuum to study the intrinsic properties of an isolated molecule or in the presence of a solvent to understand its behavior in solution. For organosilanes, MD simulations are also crucial for studying their self-assembly into monolayers on various substrates. bawue.de

Computational Investigation of Reaction Mechanisms

Computational chemistry provides a powerful avenue to investigate the complex reaction mechanisms of this compound, such as its hydrolysis and condensation, which are fundamental to its application as a coupling agent.

Elucidating Hydrolysis and Condensation Pathways

The functionality of this compound as a crosslinking agent is predicated on the hydrolysis of its methoxy (B1213986) groups to form silanols, followed by the condensation of these silanols to form stable siloxane bonds. Computational studies, often employing DFT, can be used to map out the reaction pathways for these processes.

These studies would involve calculating the structures and energies of reactants, transition states, and products for each step of the hydrolysis and condensation reactions. This allows for the determination of activation energies, which are critical for understanding the reaction kinetics. The influence of catalysts, such as acids or bases, on the reaction mechanism can also be modeled. While specific studies on this compound are not available, research on similar bis-silanes like bis-1,2-(triethoxysilyl)ethane has utilized NMR spectroscopy to study these processes, providing experimental data that could be complemented by computational models.